
6-(Furan-3-yl)-2-(6-oxonaphthalen-2(6H)-ylidene)-2,3-dihydropyrimidin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Furan-3-yl)-2-(6-hydroxynaphthalen-2-yl)pyrimidin-4(1H)-one: is a complex organic compound that features a pyrimidinone core substituted with a furan ring and a hydroxynaphthalene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Furan-3-yl)-2-(6-hydroxynaphthalen-2-yl)pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a condensation reaction between a suitable aldehyde and a urea derivative under acidic or basic conditions.
Substitution with Furan Ring: The furan ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a furan boronic acid and a halogenated pyrimidinone intermediate.
Introduction of Hydroxynaphthalene Moiety: The hydroxynaphthalene group can be attached through a Friedel-Crafts acylation reaction, where the naphthalene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group on the naphthalene ring can undergo oxidation to form a ketone or quinone derivative.
Reduction: The pyrimidinone core can be reduced to a dihydropyrimidine under hydrogenation conditions.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.
Substitution: Electrophiles like bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of brominated or nitrated furan derivatives.
科学研究应用
6-(Furan-3-yl)-2-(6-hydroxynaphthalen-2-yl)pyrimidin-4(1H)-one: has several applications in scientific research:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique structural properties make it a candidate for the development of organic semiconductors or light-emitting materials.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Industrial Applications: Potential use as an intermediate in the synthesis of more complex organic molecules or as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 6-(Furan-3-yl)-2-(6-hydroxynaphthalen-2-yl)pyrimidin-4(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include kinases, G-protein coupled receptors (GPCRs), and ion channels.
相似化合物的比较
6-(Furan-3-yl)-2-(6-hydroxynaphthalen-2-yl)pyrimidin-4(1H)-one: can be compared with other similar compounds such as:
6-(Furan-3-yl)-2-phenylpyrimidin-4(1H)-one: Lacks the hydroxynaphthalene moiety, which may result in different biological activity and physical properties.
2-(6-Hydroxynaphthalen-2-yl)-6-methylpyrimidin-4(1H)-one: Substitution of the furan ring with a methyl group, potentially altering its reactivity and application.
6-(Thiophen-3-yl)-2-(6-hydroxynaphthalen-2-yl)pyrimidin-4(1H)-one: Replacement of the furan ring with a thiophene ring, which may affect its electronic properties and interactions.
The uniqueness of 6-(Furan-3-yl)-2-(6-hydroxynaphthalen-2-yl)pyrimidin-4(1H)-one lies in its combination of the furan ring and hydroxynaphthalene moiety, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
651723-59-0 |
|---|---|
分子式 |
C18H12N2O3 |
分子量 |
304.3 g/mol |
IUPAC 名称 |
4-(furan-3-yl)-2-(6-hydroxynaphthalen-2-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C18H12N2O3/c21-15-4-3-11-7-13(2-1-12(11)8-15)18-19-16(9-17(22)20-18)14-5-6-23-10-14/h1-10,21H,(H,19,20,22) |
InChI 键 |
BKOULDHTRBGGCE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC(=C2)O)C=C1C3=NC(=CC(=O)N3)C4=COC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



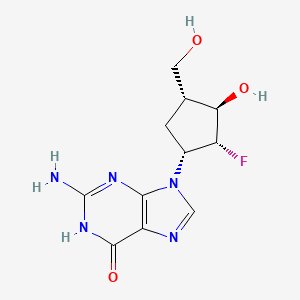
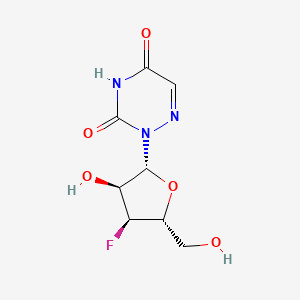
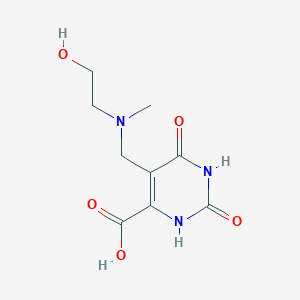
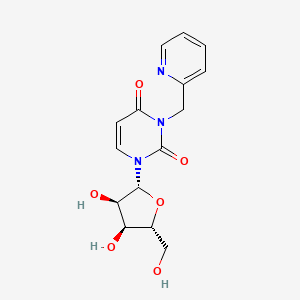
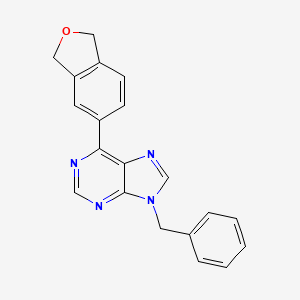
![4-[(6-Chloro-2-methoxyacridin-9-yl)amino]phenol](/img/structure/B15215361.png)
![5-[(E)-C-(2-methoxyphenyl)carbonohydrazonoyl]-3-phenyl-1H-pyridazin-6-one](/img/structure/B15215367.png)
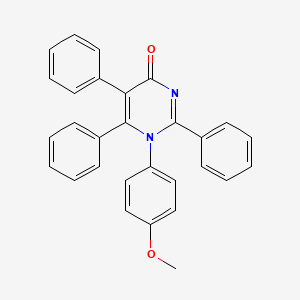
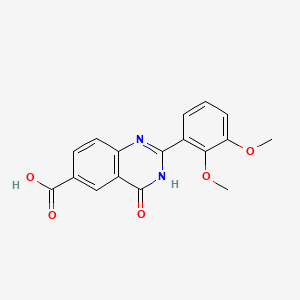
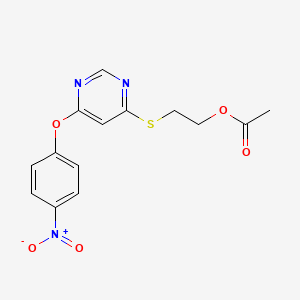
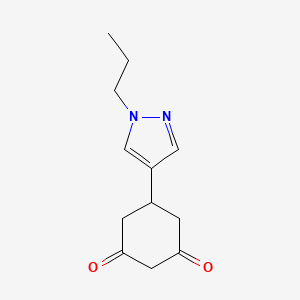
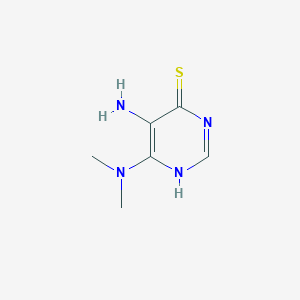
![[(1,2-Dimethyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B15215420.png)
